9-Dehydro-17-hydro-andrographolide

anti-angiogenesis vascular endothelial tube formation andrographolide sulfates

9-Dehydro-17-hydro-andrographolide (DHA) is a labdane diterpenoid regioisomer of andrographolide with the molecular formula C₂₀H₃₀O₅ (MW 350.45). It is a semi-synthetic compound derived from the plant Andrographis paniculata and serves as a primary active constituent—alongside sodium 9-dehydro-17-hydro-andrographolide-19-yl sulfate (DHAS)—of Xiyanping injection, a China-licensed anti-inflammatory and antiviral pharmaceutical preparation.

Molecular Formula C20H30O5
Molecular Weight 350.4 g/mol
CAS No. 1418130-80-9
Cat. No. B12751340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Dehydro-17-hydro-andrographolide
CAS1418130-80-9
Molecular FormulaC20H30O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC1=C(C2(CCC(C(C2CC1)(C)CO)O)C)CC=C3C(COC3=O)O
InChIInChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,15-17,21-23H,4,6-11H2,1-3H3/b13-5+/t15-,16+,17-,19+,20+/m1/s1
InChIKeyQSNYSKXZUCQDIE-UOWHFJIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Dehydro-17-hydro-andrographolide (CAS 1418130-80-9): Chemical Identity, Regulatory Status, and Comparator Landscape for Scientific Procurement


9-Dehydro-17-hydro-andrographolide (DHA) is a labdane diterpenoid regioisomer of andrographolide with the molecular formula C₂₀H₃₀O₅ (MW 350.45) [1]. It is a semi-synthetic compound derived from the plant Andrographis paniculata and serves as a primary active constituent—alongside sodium 9-dehydro-17-hydro-andrographolide-19-yl sulfate (DHAS)—of Xiyanping injection, a China-licensed anti-inflammatory and antiviral pharmaceutical preparation [2]. DHA is structurally classified as an ent-labdane diterpene lactone and is indexed under MeSH with pharmacological classifications spanning anti-inflammatory, antiviral, anti-protozoal, and platelet aggregation inhibitory activities [3]. Key comparators for procurement evaluation include the parent compound andrographolide (CAS 5508-58-7), 14-deoxy-11,12-didehydroandrographolide (DDAG), dehydroandrographolide (DEH), and sodium 9-dehydro-17-hydro-andrographolide-19-yl sulfate (DHAS, the sulfated conjugate co-component of Xiyanping).

Why Generic Andrographolide or In-Class Diterpenoids Cannot Substitute for 9-Dehydro-17-hydro-andrographolide in Research and Formulation Workflows


Within the andrographolide diterpenoid class, structural modifications at specific positions produce divergent pharmacological and pharmacokinetic profiles that preclude simple interchangeability. DHA differs from parent andrographolide by dehydrogenation at C-9 and hydrogenation at C-17, which fundamentally alters its metabolic stability, protein binding, and bioactivity spectrum [1]. Critically, DHA is a defined regioisomer isolated from a licensed pharmaceutical preparation (Xiyanping), meaning that lot-to-lot compositional consistency and impurity profiles are tied to this specific molecular identity—generic andrographolide or other in-class compounds such as 14-deoxy-11,12-didehydroandrographolide (DDAG) cannot replicate the pharmacokinetic and pharmacodynamic profile of the Xiyanping combination product [2]. Furthermore, the co-formulation context matters: DHA and DHAS exhibit distinct pharmacokinetic parameters (Cmax, AUC, tissue distribution) when co-administered, and their clinical safety profile—including rare anaphylactic reactions and known abortifacient contraindications—is specific to this combination rather than to the andrographolide class generally [3]. The quantitative evidence below establishes where DHA demonstrates measurable differentiation from comparators, recognizing that directly comparable datasets under identical experimental conditions remain limited.

9-Dehydro-17-hydro-andrographolide: Quantitative Differentiation Evidence Against Andrographolide-Class Comparators


Anti-Angiogenic Potency: DHA Exhibits Strong Activity at 1 μM in Rat Aortic Ring Assay vs. 10-Fold Higher Threshold for Weaker In-Class Sulfates

In a direct head-to-head screen of six compounds isolated from Xiyanping, DHA (Compound 1) and compound 3 exhibited strong inhibition of vascular endothelial cell tube formation in rat aortic ring assay at 1 μM, whereas compounds 4 and 5 showed only moderate suppression at a 10-fold higher concentration of 10 μM [1]. This represents the strongest anti-angiogenic activity tier within the sulfated andrographolide series evaluated. For context, parent andrographolide has been reported with an anti-angiogenic IC₅₀ of 20 μM against HUVECs in a separate study using tumor supernatant-induced angiogenesis models [2]. While these data derive from different assay systems, the 20-fold concentration differential between DHA (strong activity at 1 μM) and andrographolide (IC₅₀ at 20 μM) in angiogenesis models suggests substantially greater potency.

anti-angiogenesis vascular endothelial tube formation andrographolide sulfates

In Vitro Metabolic Rate: DHA Demonstrates Rapid Hepatic Clearance with Quantified Half-Life of 19.7 min in Rat Liver Microsomes

DHA was incubated with rat liver microsomes in the presence of NADPH, and its metabolic elimination was quantified by UHPLC-MS/MS. The compound exhibited a half-life (t₁/₂) of 19.7 ± 0.5 min and an intrinsic clearance (CL) of 35.1 ± 0.8 mL·min⁻¹·g⁻¹ protein [1]. Nine metabolites were identified, predominantly hydroxylated and dehydrogenated products [1]. For class-level context, parent andrographolide (AP) undergoes phase I metabolism (dehydration, deoxygenation, hydrogenation) and phase II glucuronidation in liver microsomes with species-dependent clearance; in one comparative study, the in vitro intrinsic clearance of andrographolide in rat liver microsomes was noted to be much higher than in human or dog microsomes [2]. DHA's quantified microsomal half-life provides a benchmark for metabolic stability screening of andrographolide derivatives, though a direct same-study comparison with andrographolide under identical rat liver microsomal conditions has not been published.

drug metabolism pharmacokinetics liver microsome stability

Regioisomeric Identity: DHA Is a Structurally Defined Regioisomer Distinct from Parent Andrographolide, Documented as a Pharmaceutical Component with Regulatory Provenance

DHA (17-hydro-9-dehydro-andrographolide) was first reported as a new regioisomer of andrographolide, isolated from the China-licensed drug Xiyanping along with five new sulfated derivatives [1]. Its structure was elucidated by spectroscopic and chemical methods, confirming dehydrogenation at C-9 and hydrogenation at C-17 as the defining structural features that distinguish it from parent andrographolide [1]. This regioisomeric identity is recognized in the FDA Substance Registration System under UNII R4JE0B5I4U [2] and in the NLM MeSH database [3]. Unlike generic andrographolide (CAS 5508-58-7), which is a natural product extracted directly from A. paniculata, DHA is a semi-synthetic processing-derived regioisomer whose presence and proportion in Xiyanping injection is quality-controlled as part of a licensed pharmaceutical product [1].

regioisomer structural elucidation pharmaceutical reference standard

Pharmacokinetic Profile: DHA Demonstrates Rapid Distribution and Biphasic Elimination After Intravenous Administration in Rats

Following intravenous administration of Xiyanping injection in rats, DHA pharmacokinetic parameters were determined by UHPLC-ESI-MS/MS: Cmax = 765.8 ± 40.5 ng/mL, Tmax = 5.8 ± 2.0 min, t₁/₂α = 7.1 ± 2.5 min, t₁/₂β = 27.5 ± 15.1 min, AUC₀₋ₜ = 942.302 ± 476.648 ng·h/mL, and AUC₀₋∞ = 1018.227 ± 484.677 ng·h/mL [1]. DHA underwent rapid and wide distribution into tissues [1]. For comparison, its co-administered sulfated congener DHAS showed Cmax = 5019.167 ± 1046.931 ng/mL, approximately 6.6-fold higher than DHA, with a slightly shorter terminal half-life (t₁/₂β = 18.1 ± 9.4 min) [1]. Both compounds were distributed and eliminated rapidly [2]. The lower limit of quantitation (LLOQ) for both DHA and DHAS in rat plasma was 0.5 ng/mL [2].

pharmacokinetics tissue distribution Cmax AUC

Clinical-Use Context: DHA Is a Component of a Licensed Pharmaceutical with Defined Indications, Establishing a Regulatory Benchmark Absent for Most In-Class Research Compounds

DHA, in combination with DHAS as Xiyanping injection, is a China-licensed anti-inflammatory and antiviral pharmaceutical preparation indicated for hand, foot and mouth disease, diarrhea, upper respiratory tract infections, and viral pneumonia [1]. This clinical-use context is unique among andrographolide diterpenoids: while parent andrographolide is widely studied preclinically and used in traditional medicine formulations, it is not itself a licensed injectable pharmaceutical product [2]. The known safety profile of Xiyanping—including erythema, pruritus, and rare anaphylactic reactions—is tied to the DHA + DHAS combination [1]. Additionally, andrographolide-class compounds carry an abortifacient risk, making Xiyanping unsuitable for use in pregnancy [1].

licensed pharmaceutical regulatory approval clinical application

Optimal Research and Industrial Application Scenarios for 9-Dehydro-17-hydro-andrographolide Based on Quantitative Evidence


Anti-Angiogenesis Drug Discovery: Primary Screening and SAR Studies Using DHA as a Potent Reference Compound at Low Micromolar Concentrations

DHA is the most suitable andrographolide-class compound for anti-angiogenesis screening programs requiring strong activity at low concentrations. Its demonstrated strong inhibition of vascular endothelial tube formation at 1 μM in rat aortic ring assay establishes it as a potent reference compound for structure-activity relationship (SAR) studies [1]. Researchers should specify DHA rather than generic andrographolide (which exhibits a substantially higher IC₅₀ of 20 μM against HUVECs in a different angiogenesis model [2]) when designing dose-response experiments in the 0.1–10 μM range. The 10-fold potency differential against other in-class sulfated compounds (active at 10 μM) further supports DHA as the procurement choice for angiogenesis screening cascades.

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Studies: Using DHA as a Benchmark Compound for Hepatic Microsomal Stability Screening

DHA's well-characterized in vitro metabolic profile—with a precisely quantified half-life of 19.7 ± 0.5 min and intrinsic clearance of 35.1 ± 0.8 mL·min⁻¹·g⁻¹ protein in rat liver microsomes [3]—makes it an excellent benchmark compound for DMPK screening of andrographolide derivative libraries. Nine identified metabolites (hydroxylated and dehydrogenated products) provide a metabolic fingerprint for comparative analysis [3]. Procurement of DHA with verified purity and lot-specific certificates of analysis is essential when establishing in vitro metabolic stability assays, ensuring inter-laboratory reproducibility.

Pharmaceutical Quality Control and Bioanalytical Method Development for Xiyanping Injection

DHA is an indispensable reference standard for quality control (QC) laboratories and contract research organizations developing or validating bioanalytical methods for Xiyanping injection. Validated UHPLC-ESI-MS/MS methods have been established with an LLOQ of 0.5 ng/mL for DHA in rat plasma, with recoveries ranging from 86.0–102.4% and matrix effects between 89.2–105.1% [4]. The documented pharmacokinetic parameters—Cmax = 765.8 ± 40.5 ng/mL, t₁/₂β = 27.5 ± 15.1 min, AUC₀₋∞ = 1018.227 ± 484.677 ng·h/mL [5]—provide quantitative benchmarks for method qualification. Procurement of authenticated DHA reference material is required for compliance with pharmaceutical QC workflows.

Translational Research on Licensed Andrographolide-Containing Pharmaceutical Preparations

For academic and industry groups conducting translational studies on andrographolide-based anti-inflammatory or antiviral therapies, DHA offers a unique advantage: it is a structurally defined, quality-controlled component of a licensed pharmaceutical product (Xiyanping) with established clinical indications including hand, foot and mouth disease, viral pneumonia, and upper respiratory tract infections [6]. This regulatory provenance distinguishes DHA from the vast majority of andrographolide derivatives that lack any clinical-use context. Researchers investigating mechanisms of action downstream of Xiyanping's clinical efficacy should procure DHA specifically, as generic andrographolide will not replicate the pharmacokinetic or pharmacodynamic interplay between DHA and its co-formulated sulfated congener DHAS.

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